REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([CH2:7][NH2:8])=[N:4][O:5][N:6]=1.C([N:17]=[C:18]=[S:19])(=O)C1C=CC=CC=1.N>CO>[CH3:1][C:2]1[C:3]([CH2:7][NH:8][C:18]([NH2:17])=[S:19])=[N:4][O:5][N:6]=1
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=NON1)CN
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N=C=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
isolated by filtration (0.55 g, 78% yield)
|
Type
|
CUSTOM
|
Details
|
was used in the next step without further purification
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NON1)CNC(=S)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |